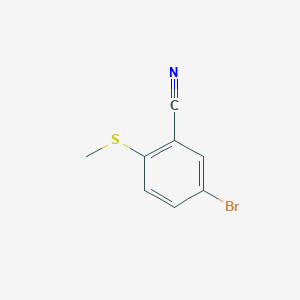

5-Bromo-2-(methylsulfanyl)benzonitrile

Description

5-Bromo-2-(methylsulfanyl)benzonitrile (CAS: 1374665-16-3) is a brominated benzonitrile derivative with a methylsulfanyl (-SMe) substituent at the 2-position and a nitrile (-CN) group at the 1-position of the benzene ring. Its molecular formula is C₇H₅BrN₂S, yielding a molecular weight of 229.0 g/mol (calculated). The compound is characterized by its sulfur-containing functional group, which influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

5-bromo-2-methylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLMNCXMIQWPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(methylsulfanyl)benzonitrile typically involves the bromination of 2-(methylsulfanyl)benzonitrile. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(methylsulfanyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)benzonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by either activating or inhibiting specific targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-bromo-2-(methylsulfanyl)benzonitrile, highlighting differences in substituents, molecular weights, and applications:

Physicochemical Properties

- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å), enhancing crystallinity .

- Melting Points : 5-Bromo-2-methoxybenzonitrile melts at 67–69°C , while methylsulfanyl analogs (e.g., methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate) exhibit similar melting ranges (67–70°C) .

- Solubility: The morpholino derivative (5-bromo-2-morpholinobenzonitrile) shows improved aqueous solubility compared to the methylsulfanyl analog due to the polar morpholine group .

Biological Activity

5-Bromo-2-(methylsulfanyl)benzonitrile (CAS No. 391200-05-8) is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a bromobenzene moiety substituted with a methylthio group and a nitrile functional group. Its structural formula can be represented as:

This structure is significant as the presence of both the bromine and methylthio groups can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating broad-spectrum activity. Notably, a study involving related compounds in the nitrile class reported significant bactericidal effects against enteric pathogens, indicating that structural analogs may exhibit similar efficacy due to shared mechanisms of action.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Induces cell envelope stress |

| Salmonella enterica | 16 µg/mL | Disruption of proton motive force (PMF) |

| Staphylococcus aureus | 64 µg/mL | Alters ATP levels leading to cell death |

The mechanism of action appears to involve inducing stress on the bacterial cell envelope, which disrupts essential processes such as ATP synthesis, ultimately leading to cell death .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cell cycle progression and promoting apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results indicated that:

- MCF-7 Cells : IC50 = 25 µM

- HT-29 Cells : IC50 = 30 µM

These findings suggest that this compound possesses significant cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications .

Research Findings and Future Directions

The biological activity of this compound is still under exploration. Current research is focused on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets in microbial and cancer cells.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support future clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.